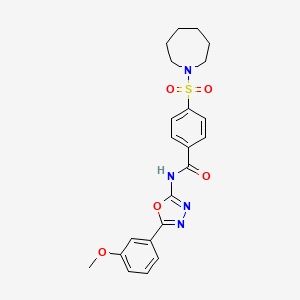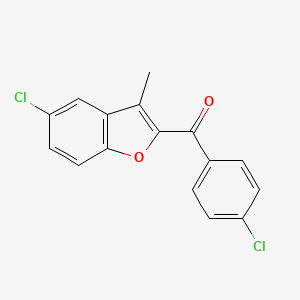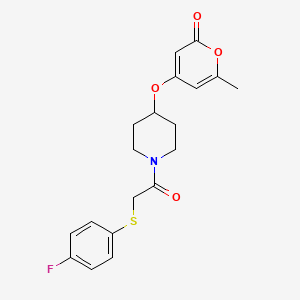
4-((1-(2-((4-fluorophenyl)thio)acetyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a complex organic molecule with several functional groups. It contains a piperidine ring, which is a common feature in many pharmaceutical drugs . It also has a pyranone group, which is a six-membered cyclic compound containing one oxygen atom and a carbonyl group. The presence of a fluorophenyl group indicates that the compound may have some interesting chemical and physical properties .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. These techniques can provide detailed information about the arrangement of atoms in the molecule and the types of bonds present .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be predicted based on its structure. For example, the presence of the fluorophenyl group suggests that the compound might be relatively non-polar and therefore soluble in non-polar solvents . The piperidine ring could potentially form hydrogen bonds, which would affect the compound’s solubility and boiling point .Wissenschaftliche Forschungsanwendungen
Anti-Cancer Activity
- Fluoro Substituted Benzo[b]pyran Derivatives : A study highlighted the synthesis of fluoro-substituted benzo[b]pyran derivatives and their evaluation against human cancer cell lines, including lung, breast, and CNS cancers, showing anticancer activity at low concentrations compared to the reference drug 5-fluorodeoxyuridine (Hammam et al., 2005).
- Polyfunctionalized 4H-Pyran Derivatives : Another study described the efficient synthesis of polyfunctionalized 4H-pyran derivatives bearing a fluorochloro pyridyl moiety through a one-pot multicomponent reaction, indicating their potential in drug synthesis and medicinal chemistry (Ye et al., 2010).
Antimicrobial and Antituberculosis Activity
- Thiazole-Aminopiperidine Hybrid Analogues : Research on thiazole-aminopiperidine hybrid analogues showed promising compounds with activity against Mycobacterium tuberculosis, highlighting the potential for tuberculosis treatment (Jeankumar et al., 2013).
Neuroleptic and Analgesic Activity
- N-Butyrophenone Prodine-Like Compounds : A study synthesized and evaluated 4-phenyl-4-piperidinols and related compounds for their ability to interact with opioid and dopamine receptors, showing a combination of analgesic and neuroleptic activity (Iorio et al., 1987).
Antimicrobial Activity
- Benzochromene Carbonitrile Derivatives : The synthesis of benzochromene carbonitrile derivatives and their evaluation for antimicrobial activity demonstrated promising results, potentially contributing to the development of new antimicrobial agents (Okasha et al., 2022).
Metabolic Enzyme Inhibition
- Thiazole-Pyrazoline Hybrids : Innovative thiazolyl–pyrazoline derivatives were synthesized and showed nanomolar-level inhibitory effects on human carbonic anhydrase and acetylcholinesterase, underscoring their significance in designing metabolic enzyme inhibitors (Sever et al., 2021).
Wirkmechanismus
The mechanism of action of a compound depends on its intended use. For example, if this compound is intended to be a drug, its mechanism of action would depend on the biological target it interacts with. Unfortunately, without more information, it’s not possible to predict the mechanism of action of this compound .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-[1-[2-(4-fluorophenyl)sulfanylacetyl]piperidin-4-yl]oxy-6-methylpyran-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FNO4S/c1-13-10-16(11-19(23)24-13)25-15-6-8-21(9-7-15)18(22)12-26-17-4-2-14(20)3-5-17/h2-5,10-11,15H,6-9,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXAZZWNQVWVNEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)O1)OC2CCN(CC2)C(=O)CSC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

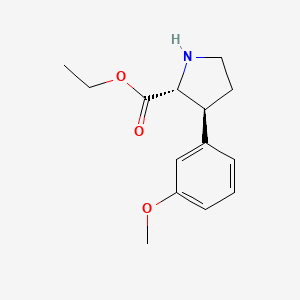
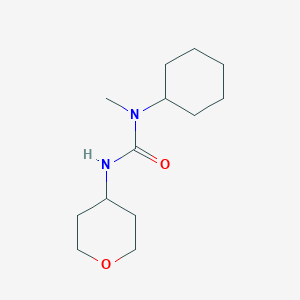
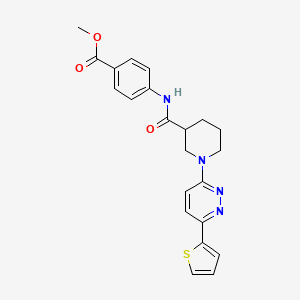
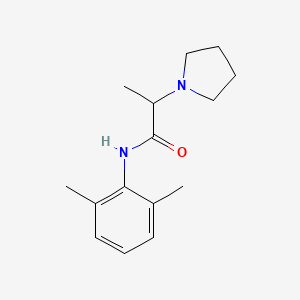
![N-(4-(5-(methyl(phenyl)amino)-1,3,4-thiadiazol-2-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2712616.png)
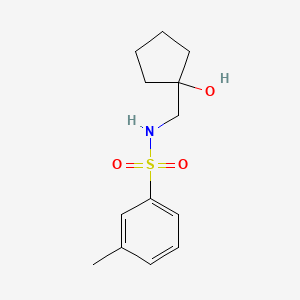
![N-(4-amino-2-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-methylbenzamide](/img/no-structure.png)
![N-[2-(Oxan-2-yl)ethyl]-2-(prop-2-ynylamino)acetamide](/img/structure/B2712622.png)


![N-(2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2712626.png)

